tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H33N3O3 |
|---|---|
Molecular Weight |
315.45 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H33N3O3/c1-15(2,3)22-14(21)19-8-6-16(12-17,7-9-19)10-13(20)11-18(4)5/h13,20H,6-12,17H2,1-5H3 |
InChI Key |
PNTIFCOKHVTAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(CN(C)C)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
One of the important intermediates in the synthesis is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This compound can be prepared via nucleophilic substitution and protection strategies involving piperidine derivatives.
Introduction of Aminomethyl and Dimethylamino-Hydroxypropyl Groups
The functionalization to introduce the aminomethyl and 3-(dimethylamino)-2-hydroxypropyl substituents typically involves reductive amination and nucleophilic substitution reactions. Although explicit detailed stepwise procedures for this exact compound are limited in public literature, the general synthetic approach involves:
- Reductive amination of the hydroxymethyl group to install the aminomethyl substituent.
- Alkylation or substitution reactions to introduce the 3-(dimethylamino)-2-hydroxypropyl moiety, often using appropriate haloalkylamines or epoxides under controlled conditions.
Reaction conditions such as solvent choice (e.g., tetrahydrofuran, dimethyl sulfoxide), temperature control (room temperature to mild heating), and use of bases or catalysts (e.g., potassium tert-butoxide, triphenylphosphine, di-isopropyl azodicarboxylate) are critical for achieving high yields and selectivity.
Representative Reaction Conditions and Yields
These steps illustrate the types of reactions and conditions that are applicable in the synthetic route toward the target compound or its close analogs.
Research Findings and Optimization
- The synthetic routes emphasize the importance of protecting groups such as tert-butyl carbamate (Boc) to stabilize the piperidine nitrogen during multi-step transformations.
- Use of mild bases like potassium tert-butoxide and polar aprotic solvents such as dimethyl sulfoxide facilitates nucleophilic substitutions and alkylations with good yields.
- Mitsunobu-type reactions employing di-isopropyl azodicarboxylate and triphenylphosphine enable efficient ether bond formation, which can be adapted for installing complex side chains.
- Purification by silica gel chromatography is a common step to ensure product purity.
- Reaction times vary from 1 hour to 24 hours depending on the step and reagents used.
- The overall yields for intermediate steps range from 60% to 74%, indicating moderate efficiency that can be optimized further for scale-up.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Core intermediate | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate |
| Key reactions | Nucleophilic substitution, reductive amination, Mitsunobu reaction |
| Common reagents | Potassium tert-butoxide, triphenylphosphine, di-isopropyl azodicarboxylate |
| Solvents | Dimethyl sulfoxide, tetrahydrofuran, toluene, ethyl acetate |
| Temperature range | 0°C to room temperature (20–25°C), some steps up to 120°C for related derivatives |
| Purification | Silica gel column chromatography |
| Typical yields | 60–74% per step |
| Functional group protection | tert-butyl carbamate (Boc) |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Piperidine derivatives are known for their activity as central nervous system agents, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable building block in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis
Key structural analogs from and are compared below:
Key Observations :
- The target compound uniquely combines a hydroxyl and tertiary amine in its propyl chain, enhancing solubility in polar solvents compared to fluorinated or aromatic analogs .
- 4-Fluorobenzyl and cyclobutylmethyl analogs prioritize lipophilicity, favoring blood-brain barrier penetration or metabolic stability, respectively .
- The cis-3-fluoro-4-(hydroxymethyl) analog lacks the aminomethyl group, limiting its utility in amine-mediated conjugation reactions .
Physicochemical Properties
- Solubility: The hydroxyl and dimethylamino groups in the target compound improve aqueous solubility (~15 mg/mL in water, estimated) compared to fluorobenzyl (≤5 mg/mL) or cyclobutylmethyl analogs (~8 mg/mL) .
- Stability : The Boc group in all analogs is acid-labile, as demonstrated by its cleavage under HCl/EtOAc conditions (). However, the presence of electron-donating groups (e.g., –N(CH3)2) in the target compound may slow acid-mediated deprotection relative to simpler analogs .
Biological Activity
tert-Butyl 4-(aminomethyl)-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is a synthetic compound with a complex molecular structure, characterized by its piperidine ring and various functional groups. Its molecular formula is , and it has a molecular weight of 315.45 g/mol. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.
Chemical Structure and Properties
The compound features a tert-butyl group, an aminomethyl group, and a dimethylamino-substituted hydroxypropyl chain. These structural elements contribute to its unique properties and biological activities, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₃N₃O₃ |
| Molecular Weight | 315.45 g/mol |
| CAS Number | 1860258-37-2 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Studies have shown that this compound may possess anticancer properties, potentially inhibiting the proliferation of various cancer cell lines. For example, it has been compared to established anticancer agents like doxorubicin and 5-Fluorouracil in terms of efficacy.
- Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition.
2. Cholinesterase Inhibition
The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
- Research Findings : Comparative studies indicated that similar compounds showed IC50 values ranging from 7.49 µM to 33.00 nM against acetylcholinesterase (AChE), suggesting potential for therapeutic applications in cognitive disorders.
3. Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets.
- Findings : Understanding these interactions is crucial for predicting pharmacological effects and optimizing drug design.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with specific protein targets involved in cancer cell proliferation and cholinergic signaling pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights how slight modifications can lead to variations in biological activity:
| Compound Name | Chemical Formula | Key Features | Unique Aspects |
|---|---|---|---|
| tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate | C₁₆H₃₃N₃O₃ | Similar piperidine structure | Different position of aminomethyl group |
| tert-Butyl 4-(aminomethyl)-4-hydroxy-2,2-dimethylpiperidine-1-carboxylate | C₁₆H₃₃N₃O₃ | Lacks dimethylamino group | Simpler structure with fewer functional groups |
Q & A
Basic: What are effective synthetic routes for this compound?
Answer:
The compound can be synthesized via multi-step protocols involving protective group strategies and coupling reactions. For example:
- Stepwise functionalization : Introduce the aminomethyl and dimethylamino-hydroxypropyl groups sequentially to the piperidine core. A tert-butyl carbamate (Boc) group is typically used for amine protection, followed by deprotection under acidic conditions (e.g., HCl in dioxane) .
- Key reagents : Lithium diisopropylamide (LDA) for deprotonation, palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling, and cesium carbonate as a base in inert atmospheres .
- Yield optimization : Adjust stoichiometry of nucleophiles (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) and reaction time (e.g., 40–100°C for 5.5 hours) to minimize byproducts .
Basic: What purification techniques are recommended?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities. Evidence from similar piperidine derivatives shows >95% purity achievable with this method .
- Recrystallization : Employ solvents like acetonitrile or tert-butyl alcohol for high-purity crystalline products. Monitor melting points to confirm homogeneity .
Basic: How to characterize stereochemistry and confirm structural integrity?
Answer:
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify optical purity .
- 2D NMR (COSY, NOESY) : Assign proton-proton correlations and spatial proximities to distinguish diastereomers. For example, NOE interactions between the hydroxypropyl and aminomethyl groups can confirm relative configuration .
- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of absolute stereochemistry .
Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
- Dynamic effects analysis : Investigate tautomerism or conformational equilibria via variable-temperature NMR. For example, hindered rotation in the piperidine ring may cause peak splitting .
- Computational modeling : Compare experimental H/C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to identify misassignments .
- Isotopic labeling : Introduce N or C labels to track chemical environments in complex spectra .
Advanced: How to optimize reaction yields when competing byproducts arise?
Answer:
- Kinetic vs. thermodynamic control : Lower reaction temperatures (e.g., –78°C for LDA-mediated steps) favor kinetic products, while prolonged heating may shift equilibria .
- Catalyst screening : Test palladium ligands (e.g., XPhos) to enhance selectivity in coupling steps .
- Byproduct trapping : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates .
Advanced: How to evaluate stability under physiological or storage conditions?
Answer:
- Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. Hydrolysis of the Boc group is a common degradation pathway .
- pH stability profiling : Dissolve in buffers (pH 1–13) and track changes over 24 hours. Tert-butyl esters are prone to acidic cleavage, while amines may oxidize in basic media .
- Light sensitivity : Use amber vials and assess photostability under ICH Q1B guidelines .
Advanced: Designing analogs for structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Replace the dimethylamino group with morpholine or piperazine moieties to alter basicity .
- Side-chain diversification : Introduce bioisosteres (e.g., replacing hydroxypropyl with fluorinated analogs) to modulate lipophilicity .
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles) to the aminomethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
